

(S)-(+)-N-3-Benzylnirvanol: A Technical Guide for Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-N-3-Benzylnirvanol is a potent and highly selective competitive inhibitor of the cytochrome P450 isoform CYP2C19.[1][2][3][4][5] Its utility as a tool compound is well-established in in vitro drug metabolism studies, where it serves as a positive control for CYP2C19 inhibition assays and aids in the determination of the metabolic pathways of new chemical entities. This guide provides a comprehensive overview of **(S)-(+)-N-3-Benzylnirvanol**, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its application in drug metabolism research.

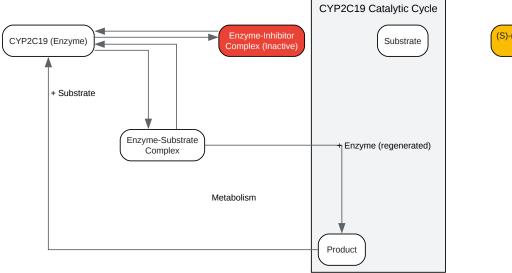
Introduction

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a vast array of xenobiotics, including therapeutic drugs.[6][7] Among the various CYP isoforms, CYP2C19 is responsible for the metabolism of several clinically important drugs, and its activity can be influenced by genetic polymorphisms and drug-drug interactions.[1] Therefore, the early identification of compounds that inhibit CYP2C19 is a critical step in drug discovery and development to mitigate the risk of adverse drug events. **(S)-(+)-N-3-Benzylnirvanol** has emerged as a valuable tool for these investigations due to its high potency and selectivity for CYP2C19.[3][4][5]



Mechanism of Action: Competitive Inhibition of CYP2C19

(S)-(+)-N-3-Benzylnirvanol functions as a competitive inhibitor of CYP2C19.[3][4][5] This means that it reversibly binds to the active site of the enzyme, thereby preventing the substrate from binding and being metabolized. The inhibitor's structure allows it to fit into the same active site as the normal substrate. The binding of **(S)-(+)-N-3-Benzylnirvanol** is transient, and its inhibitory effect can be overcome by increasing the substrate concentration.



(S)-(+)-N-3-Benzylnirvanol (Inhibitor)

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Mechanism of Competitive Inhibition of CYP2C19.

Quantitative Inhibitory Data

The potency and selectivity of **(S)-(+)-N-3-Benzylnirvanol** as a CYP2C19 inhibitor have been quantified in numerous studies. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.



Enzyme Source	Substrate	Ki (nM)	Reference
Recombinant CYP2C19	(S)-Mephenytoin 4'- hydroxylase	250	[3][4][5]
Human Liver Microsomes	(S)-Mephenytoin 4'- hydroxylase	210 - 280	[3][4][5]
Recombinant CYP2C19	-	250	[2]

Table 1: Inhibition Constants (Ki) of (S)-(+)-N-3-Benzylnirvanol for CYP2C19.

Enzyme Source	IC50 (μM)	Reference
Pooled Human Liver Microsomes	1.2	[8]
Recombinant CYP2C19	0.161	[8]

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of **(S)-(+)-N-3-Benzylnirvanol** for CYP2C19.

Selectivity Profile

A key advantage of **(S)-(+)-N-3-Benzylnirvanol** is its high selectivity for CYP2C19 over other major human CYP450 isoforms. At a concentration of 1 μ M, it shows minimal inhibition of CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2D6, CYP2E1, and CYP3A4.[2][3][5] Its IC50 for CYP2B6 is reported to be 58 μ M, demonstrating significant selectivity.[2]



CYP Isoform	Inhibition at 1 μM	Reference
CYP1A2	< 16%	[3][5]
CYP2A6	< 16%	[3][5]
CYP2C8	< 16%	[3][5]
CYP2C9	< 16%	[3][5]
CYP2D6	< 16%	[3][5]
CYP2E1	< 16%	[3][5]
CYP3A4	< 16%	[3][5]

Table 3: Selectivity of (S)-(+)-N-3-Benzylnirvanol against other CYP Isoforms.

Experimental Protocol: In Vitro CYP2C19 Inhibition Assay

This section provides a detailed methodology for a typical in vitro CYP2C19 inhibition assay using **(S)-(+)-N-3-Benzylnirvanol** as a positive control. The protocol is based on common practices in drug metabolism studies utilizing human liver microsomes.

Materials and Reagents

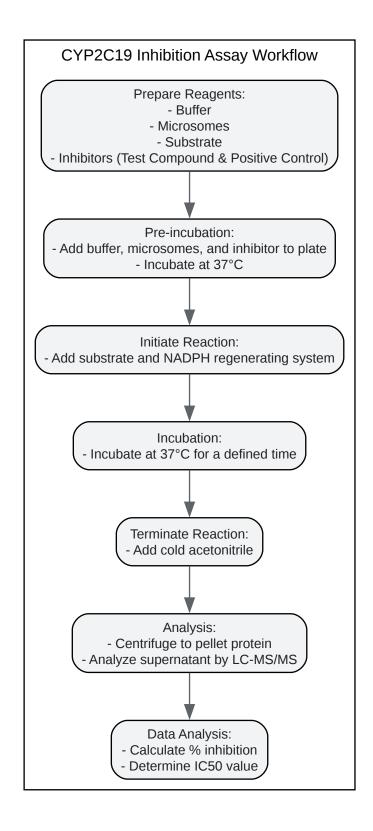
- (S)-(+)-N-3-Benzylnirvanol
- Pooled human liver microsomes (HLMs)
- CYP2C19 substrate (e.g., (S)-Mephenytoin)
- NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (pH 7.4)
- · Acetonitrile or other suitable organic solvent



- 96-well microtiter plates
- Incubator capable of maintaining 37°C
- LC-MS/MS system for analysis

Experimental Workflow





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- To cite this document: BenchChem. [(S)-(+)-N-3-Benzylnirvanol: A Technical Guide for Drug Metabolism Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563112#s-n-3-benzylnirvanol-as-a-tool-compound-in-drug-metabolism-studies]

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